Carisbamate

Description

Significance of Carisbamate in Neurological Therapeutics this compound holds significance in neurological therapeutics primarily due to its broad anticonvulsant effects observed in preclinical studiestaylorandfrancis.comnih.govresearchgate.net. It has shown the ability to elevate seizure threshold and prevent seizure spread in various animal models, including those for primary generalized, complex partial, and absence-type epilepsytaylorandfrancis.comresearchgate.net. It has also demonstrated effectiveness against spontaneous recurrent seizures and displayed antiepileptic and neuroprotective activity in models of status epilepticusdelveinsight.comresearchgate.net. Although the precise mechanism of action is not fully understood, it is believed to involve the inhibition of voltage-gated sodium channels and potentially the reduction of repetitive neuronal firingtaylorandfrancis.comdelveinsight.comnih.govcochrane.orgfrontiersin.org. Preclinical findings also suggest a potential sodium channel-independent mechanism for its effect on spasmsnih.gov.

Detailed Research Findings:

Preclinical studies have consistently shown this compound's broad-spectrum anticonvulsant activity. It has been effective in inhibiting various seizure types in animal models nih.govnih.gov. For instance, it acutely suppressed limbic, myoclonic, tonic, and wild running seizures, reduced the frequency of spontaneous seizures in the kainic acid model, and delayed or prevented epilepsy development in the lithium-pilocarpine model nih.gov. In cultured hippocampal neurons, this compound was effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing nih.gov. The ED50 value for its antiepileptic effect in this model was reported as 58.75 ± 2.43 μM nih.gov. Studies also suggest that this compound may prevent the development of spontaneous recurrent epileptiform discharges and associated damage in animal models delveinsight.comresearchgate.net.

While preclinical data were promising, clinical trial results have been mixed. A Cochrane systematic review of this compound as adjunctive therapy for drug-refractory focal epilepsy analyzed data from four double-blind randomized controlled trials involving 2211 participants. The review indicated a slightly higher responder rate (50% or greater reduction in seizure frequency) with this compound compared to placebo (Risk Ratio 1.36, 95% CI 1.14 to 1.62; 4 studies; moderate-certainty evidence) taylorandfrancis.comnih.govcochrane.orgcochranelibrary.com. More participants in the this compound group also achieved seizure freedom compared to the placebo group, although the evidence for this outcome was of very low certainty (RR 2.43, 95% CI 0.84 to 7.03; 1 study) nih.govcochrane.orgcochranelibrary.com. However, four double-blind, placebo-controlled studies in adult patients with partial-onset seizures did not consistently demonstrate a significant treatment difference relative to placebo across the dose ranges assessed researchgate.net.

The exact mechanism of action of this compound remains under investigation taylorandfrancis.comwikidoc.orgnih.govncats.io. It is thought to reduce repetitive neuronal firing by inhibiting voltage-gated sodium currents delveinsight.com. Studies have also explored its effects on calcium accumulation through blockade of T-type Ca2+ channels and suppression of glutamate (B1630785) transmission ncats.iofrontiersin.org.

Here is a summary of some research findings:

| Study Type | Model/Participants | Key Finding | Citation |

| Preclinical (In vivo) | Various rodent seizure and epilepsy models | Broad anticonvulsant activity, elevates seizure threshold, prevents seizure spread. | taylorandfrancis.comnih.govresearchgate.net |

| Preclinical (In vitro) | Cultured hippocampal neurons | Inhibits spontaneous recurrent seizure discharges and blocks sustained repetitive firing. ED50: 58.75 ± 2.43 μM. | nih.gov |

| Preclinical (In vivo) | Multiple-hit rat model of symptomatic infantile spasms | Acutely suppressed behavioral and electroclinical spasms. | nih.gov |

| Clinical (Phase II) | Patients with partial seizures | Demonstrated efficacy and a good safety profile. | wikidoc.orgwikipedia.orgncats.io |

| Clinical (Phase III) | Patients with drug-resistant focal epilepsy (4 RCTs) | Slightly higher responder rate (≥50% seizure reduction) vs. placebo (RR 1.36). Evidence certainty moderate. | taylorandfrancis.comnih.govcochrane.orgcochranelibrary.com |

| Clinical (Phase III) | Patients with partial-onset seizures (4 studies) | Failed to consistently demonstrate significant treatment difference vs. placebo across dose ranges. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

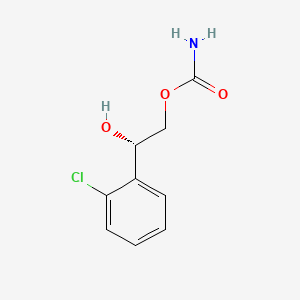

IUPAC Name |

[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWFRRUHYQABZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426076 | |

| Record name | Carisbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194085-75-1 | |

| Record name | Carisbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194085-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carisbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carisbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARISBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Carisbamate

Elucidation of Primary Pharmacological Pathways

Carisbamate exerts its effects through multiple pathways, contributing to its broad spectrum of activity observed in preclinical models of epilepsy. researchgate.nettaylorandfrancis.com Studies have investigated its impact on voltage-gated ion channels and neuronal electrical signaling. taylorandfrancis.comfrontiersin.org

Inhibition of Voltage-Gated Sodium Channels (NaV1.2 isoform)

A significant aspect of this compound's mechanism involves the inhibition of voltage-gated sodium channels (NaV channels). These channels are critical for the initiation and propagation of action potentials in neurons. frontiersin.orgnih.gov this compound has been shown to block NaV1.2 channels in a concentration-, voltage-, and use-dependent manner. nih.govcaymanchem.com This inhibition reduces the influx of sodium ions into the neuron, thereby stabilizing the neuronal membrane and reducing excessive firing. patsnap.comfrontiersin.orgnih.gov Studies using patch clamp recordings in cultured rat hippocampal neurons have demonstrated that this compound effectively blocks voltage-gated sodium channels and inhibits repetitive action potential firing. nih.govcaymanchem.com

| Channel Subtype | IC50 (µM) at -67 mV (Rat) | Effect on Repetitive Firing (Rat Hippocampal Neurons) |

| NaV1.2 | 68 nih.gov | Inhibited in a concentration-dependent manner nih.gov |

This compound has also been shown to suppress both the transient (INa(T)) and late (INa(L)) components of the voltage-gated sodium current, with differential potency. nih.gov

| Sodium Current Component | IC50 (µM) |

| Transient (INa(T)) | 56.4 nih.gov |

| Late (INa(L)) | 11.4 nih.gov |

Furthermore, this compound has been observed to decrease the strength of the nonlinear window component of INa and alter the decay time constant of INa(T) during repetitive stimulation. nih.gov

Modulation of Neuronal Electrical Activity

This compound has also been reported to suppress hyperpolarization-activated cation currents (Ih), which are involved in controlling neuronal excitability and rhythmic firing. frontiersin.orgpatsnap.com The amplitude of Ih was diminished by this compound in a concentration-dependent manner. frontiersin.orgpatsnap.com

| Ionic Current | Effect of this compound | IC50 (µM) |

| Voltage-Gated Na+ Current (INa) | Suppressed frontiersin.orgnih.gov | - |

| Hyperpolarization-Activated (Ih) | Suppressed frontiersin.orgpatsnap.com | 38 frontiersin.orgpatsnap.com |

Potential Effects on T-type Ca2+ Channels

Evidence suggests that this compound may also interact with T-type voltage-gated calcium channels (CaV3.1). mdpi.comnih.govuky.edunih.gov These channels play a role in controlling neuronal excitability, particularly in generating burst firing. nih.gov Studies have shown that this compound can decrease calcium flux through CaV3.1 channels expressed in HEK293 cells. nih.govuky.edu This inhibition of T-type calcium channels may contribute to the antiseizure and neuroprotective effects of this compound, potentially by reducing intracellular calcium accumulation. nih.govuky.edunih.gov

| Channel Subtype | Effect of this compound | Concentration |

| CaV3.1 (T-type) | Decreased Ca2+ flux nih.govuky.edu | 100 µM nih.gov |

Investigation of Intracellular Calcium-Induced Calcium Release

This compound has been investigated for its potential to influence intracellular calcium-induced calcium release (CICR). Elevated intracellular calcium levels can contribute to neuronal injury and hyperexcitability, particularly following events like status epilepticus. taylorandfrancis.comvcu.eduvcu.edu Studies using rat models have indicated that this compound can lower protracted calcium elevations in hippocampal neurons, suggesting an inhibitory effect on CICR mechanisms. taylorandfrancis.comvcu.eduvcu.edu This action may contribute to the observed neuroprotective properties of this compound. taylorandfrancis.comvcu.eduvcu.edu

Neurochemical and Molecular Interactions

Beyond its direct effects on ion channels, this compound may also influence neurochemical pathways, including those involved in excitatory neurotransmission.

Effects on Sustained Repetitive Firing in Neurons

Inhibition of sustained repetitive firing (SRF) in neurons is considered a common characteristic of many AEDs. researchgate.netnih.gov this compound has been shown to significantly decrease SRF in cultured hippocampal neurons. researchgate.netnih.gov This effect is thought to contribute, at least in part, to its anticonvulsant properties. researchgate.netnih.gov Studies using whole-cell patch-clamp techniques have demonstrated that this compound reduces the frequency of action potentials generated during depolarization-induced SRF. nih.gov The ability of this compound to inhibit spontaneous recurrent epileptiform discharges (SREDs) in hippocampal neuronal cultures further supports its effect on neuronal hyperexcitability. researchgate.netnih.gov

Comparison with Other Antiepileptic Drugs (AEDs) Mechanisms

This compound shares some mechanistic similarities with other AEDs, particularly in its interaction with voltage-gated ion channels, but also exhibits distinct properties. tiho-hannover.de

Sodium Channel Modulators

Several AEDs, including phenytoin (B1677684), carbamazepine (B1668303), valproic acid, and lamotrigine (B1674446), are known to block SRF in neurons, an effect attributed to their ability to block voltage-gated Na⁺ channels. nih.gov this compound has also been reported to exert a use-dependent blocking action on voltage-gated Na⁺ channels in cultured hippocampal neurons. tiho-hannover.deresearchgate.net This is consistent with its observed inhibitory effect on repetitive action potential firing. tiho-hannover.deresearchgate.net Studies have shown that this compound inhibits voltage-gated sodium channels, thereby reducing action potential discharges and modulating neuronal excitability. mdpi.comsmolecule.commdpi.com Specifically, this compound blocks Naᵥ1.2 channels with an IC₅₀ of 68 μM for rat channels. caymanchem.com It has been demonstrated to effectively suppress voltage-gated Na⁺ currents (Iₙₐ) in electrically excitable cells. frontiersin.orgresearchgate.net The inhibitory effect of this compound on the transient peak component of the voltage-gated Na⁺ current (Iₙₐ₍ₜ₎) and the late component (Iₙₐ₍₁₎) has been quantified, with IC₅₀ values of 56.4 μM and 11.4 μM, respectively. researchgate.net

Calcium Channel Modulators

While some AEDs primarily target calcium channels, this compound has also been shown to interact with these channels. More recently, this compound was reported to inhibit T-type calcium channels. tiho-hannover.de Research indicates that this compound significantly decreased Ca²⁺ flux in human embryonic kidney tsA-201 cells transfected with Caᵥ3.1 (voltage-dependent T-type Ca²⁺) channels. sen.esuky.eduuky.edu This blockade of T-type Ca²⁺ channels is believed to contribute, in part, to its antiseizure and neuroprotective effects by decreasing intracellular calcium accumulation. nih.govsen.esuky.eduuky.edu

GABAergic System Interactions

The interaction of this compound with the GABAergic system has also been investigated. While some alkyl-carbamates enhance inhibitory neurotransmission through modulation of the GABAᴀ receptor, the specific mechanism varies. tiho-hannover.de Some evidence suggests that this compound may have an effect on GABAergic neurotransmission, potentially enhancing the inhibitory effects of GABA. patsnap.com However, other studies in dentate gyrus granule cells did not find a significant effect of this compound on GABAergic transmission. tiho-hannover.deresearchgate.netnih.gov this compound did not significantly change the amplitude of evoked inhibitory postsynaptic currents (IPSCs). nih.gov

NMDA Receptor Modulation

This compound has been shown to reduce glutamatergic transmission by inhibiting AMPA and NMDA excitatory post-synaptic potentials. mdpi.commdpi.com This reduction in glutamatergic transmission is thought to occur via an action potential-dependent presynaptic mechanism. nih.gov Studies have indicated that this compound inhibits evoked excitatory postsynaptic currents mediated by both AMPA and NMDA receptors to a similar extent, suggesting presynaptic modulation. nih.gov

Data Tables

| Target | Effect | IC₅₀ (if available) | Notes | Source |

| Sustained Repetitive Firing (SRF) | Inhibition | Not specified | Observed in cultured hippocampal neurons. | researchgate.netnih.gov |

| Voltage-Gated Na⁺ Channels | Blocking action (use-dependent) | Not specified | Observed in cultured hippocampal neurons and electrically excitable cells. | frontiersin.orgtiho-hannover.deresearchgate.netresearchgate.net |

| Naᵥ1.2 Channels | Blockade | 68 μM (rat channels) | Specific sodium channel subtype. | caymanchem.com |

| Transient Na⁺ Current (Iₙₐ₍ₜ₎) | Suppression | 56.4 μM | Measured in GH₃ cells. | researchgate.net |

| Late Na⁺ Current (Iₙₐ₍₁₎) | Suppression | 11.4 μM | Measured in GH₃ cells. | researchgate.net |

| T-type Voltage-Gated Ca²⁺ Channels (Caᵥ3.1) | Blockade | Not specified | Observed in transfected HEK cells. | sen.esuky.eduuky.edu |

| AMPA Receptors | Inhibition of evoked excitatory postsynaptic potentials (presynaptic) | Not specified | Observed in dentate gyrus granule cells. | nih.gov |

| NMDA Receptors | Inhibition of evoked excitatory postsynaptic potentials (presynaptic) | Not specified | Observed in dentate gyrus granule cells. | nih.gov |

| GABAergic Transmission | No significant change in evoked IPSC amplitude in some studies | Not applicable | Conflicting findings on overall GABAergic system interaction. | tiho-hannover.deresearchgate.netnih.gov |

Preclinical Research and Models

In Vitro Studies of Carisbamate Activity

In vitro research has provided insights into the direct effects of this compound on neuronal activity and epileptiform discharges.

Effects on Cultured Hippocampal Neurons

Studies using cultured hippocampal neurons have demonstrated that this compound can prevent the development and expression of spontaneous recurrent epileptiform discharges (SREDs). In a model where SREDs were induced by a 3-hour exposure to a low Mg2+ solution to mimic status epilepticus (SE)-like injury, treatment with this compound after the injury prevented the emergence of these discharges. nih.govnih.gov In instances where SREDs still occurred after this compound treatment, there was a significant reduction in their frequency and duration. nih.govnih.gov This effect was observed to be concentration-dependent, with maximal inhibition of SREDs achieved at a concentration of 100 µM. aesnet.org this compound also exhibited neuroprotective effects in hippocampal cells subjected to SE-like injury. medchemexpress.com

Table 1: Effects of this compound on Spontaneous Recurrent Epileptiform Discharges (SREDs) in Cultured Hippocampal Neurons

| Treatment Condition | Outcome on SREDs | Neuroprotection |

| Low Mg2+ induced SE-like injury | Manifestation of SREDs | Not specified |

| This compound after SE-like injury | Prevention/Significant reduction in frequency/duration | Yes |

| Phenytoin (B1677684) after SE-like injury | Did not prevent development/expression of SREDs | Not specified |

| Phenobarbital after SE-like injury | Did not prevent development/expression of SREDs | Not specified |

*Based on findings from Deshpande et al., 2008. nih.govnih.gov

Analysis of Recurrent Epileptiform Discharges

Analysis of recurrent epileptiform discharges in in vitro models has shown that this compound can acutely inhibit SREDs. In cultured hippocampal neurons, this compound dose-dependently blocked the expression and reoccurrence of SREDs. aesnet.orgnih.gov The concentration required for 50% effectiveness (ED50) for this antiepileptic effect was reported as 58.75 ± 2.43 µM. nih.gov Furthermore, this compound (at 100 µM) significantly decreased sustained repetitive firing (SRF) in hippocampal neurons, an effect considered a common characteristic of many antiepileptic drugs. nih.gov These effects on SREDs and SRF were reversible upon washout of the drug. nih.gov

In Vivo Animal Models of Neurological Disorders

In vivo studies have utilized various animal models to assess the efficacy of this compound in the context of neurological disorders, with a strong emphasis on epilepsy. nih.govmedchemexpress.comnih.govresearchgate.netnih.gov

Epilepsy Models

This compound has been evaluated in numerous animal models designed to mimic different aspects of human epilepsy. nih.govmedchemexpress.comnih.govresearchgate.netnih.govcapes.gov.br These models include those for generalized seizures, focal seizures, and status epilepticus. nih.govresearchgate.netresearchgate.net

Broad-Spectrum Anticonvulsant Efficacy

Preclinical studies support a broad-spectrum anticonvulsant efficacy for this compound. medchemexpress.comnih.govresearchgate.netnih.gov It has demonstrated effectiveness in various rodent seizure and epilepsy models, including those representing primary generalized, complex partial, and absence-type epilepsy. researchgate.nettaylorandfrancis.com this compound has been shown to elevate seizure threshold and prevent seizure spread in these models. researchgate.nettaylorandfrancis.comdelveinsight.com For instance, in the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model, this compound dose-dependently reduced spike-and-wave discharges (SWD), a hallmark of absence seizures. medchemexpress.comnih.gov At higher doses (30 and 60 mg/kg), SWDs were completely suppressed. nih.gov In the Wistar Audiogenic Sensitive (AS) rat model, which represents convulsive seizures, this compound increased the latency to wild running and tonic seizures, and at higher doses (20 and 30 mg/kg), no rats exhibited these seizures. medchemexpress.comnih.gov this compound has also shown efficacy in suppressing limbic, myoclonic, tonic, and wild running seizures in other preclinical studies. nih.gov

Table 2: Summary of this compound Efficacy in Selected Generalized Epilepsy Animal Models

| Animal Model | Seizure Type Represented | Key Finding | Reference |

| GAERS Rat | Absence Seizures | Dose-dependent reduction and suppression of spike-and-wave discharges (SWD). | medchemexpress.comnih.gov |

| Wistar Audiogenic Sensitive (AS) Rat | Convulsive Seizures | Increased latency to and prevention of wild running and tonic seizures. | medchemexpress.comnih.gov |

Focal Epilepsy Models (e.g., Kainic Acid Model)

This compound has also been investigated in models of focal epilepsy, such as the kainic acid model. In rats with kainate-induced epilepsy, which exhibit spontaneous motor seizures, this compound significantly reduced the frequency of these seizures in a dose-dependent manner. nih.gov At a dose of 30 mg/kg, complete seizure cessation was observed during the 6-hour post-drug period in a significant proportion of animals. nih.gov this compound was reported to be more effective than topiramate (B1683207) in reducing seizures in this specific model. nih.govresearchgate.net Furthermore, this compound has been shown to protect against spontaneous recurrent seizures in kainate-treated animals. researchgate.net In the lithium-pilocarpine model, another model of temporal lobe epilepsy (TLE), this compound demonstrated powerful disease-modifying effects and reduced the severity of status epilepticus. researchgate.netcapes.gov.brresearchgate.netresearchgate.net Treatment with this compound in this model led to widespread neuroprotection and, in a subset of rats, resulted in the development of non-convulsive absence-like seizures instead of the typical complex partial seizures. researchgate.netmdpi.com this compound also prevented mossy fiber sprouting in the dentate gyrus in this model. researchgate.net

Table 3: Summary of this compound Efficacy in Selected Focal Epilepsy Animal Models

| Animal Model | Seizure Type Represented | Key Finding | Reference |

| Kainate-induced Epilepsy in Rats | Spontaneous Motor Seizures | Dose-dependent reduction in seizure frequency; complete cessation observed at higher doses. | nih.govresearchgate.net |

| Lithium-Pilocarpine Model in Rats | Temporal Lobe Epilepsy | Disease-modifying effects, neuroprotection, reduction of SE severity, prevention of mossy fiber sprouting. | researchgate.netcapes.gov.brresearchgate.netresearchgate.net |

Generalized Epilepsy Models (e.g., GAERS model of absence epilepsy)

This compound has demonstrated activity in models of generalized epilepsy, including the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model, which is used to study absence seizures characterized by spike-and-wave discharges (SWD). In GAERS rats, this compound dose-dependently reduced the expression of SWD. At higher doses (30 and 60 mg/kg), SWD were totally suppressed within 40 minutes of injection. SWD duration returned to control levels by 100 minutes after the 30 mg/kg dose, while the 60 mg/kg dose maintained total suppression for 120 minutes. nih.gov this compound also showed efficacy in the Wistar Audiogenic Sensitive (AS) rat model, a model of convulsive seizures. nih.gov In Wistar AS rats, a dose of 10 mg/kg increased the latency to the first running episode and, in some cases, induced a second running episode, suggesting decreased sensitivity to the stimulus. nih.gov Higher doses (20 and 30 mg/kg) prevented the occurrence of wild running and tonic seizures entirely. nih.gov These findings support this compound's broad spectrum of antiepileptic activity, including in models of primary generalized seizures of both tonic-clonic and absence types. nih.gov

Status Epilepticus Models (e.g., Lithium-Pilocarpine Model)

Studies utilizing status epilepticus (SE) models, such as the lithium-pilocarpine model of temporal lobe epilepsy (TLE), have investigated this compound's effects on seizure severity and subsequent epileptogenesis. In the lithium-pilocarpine model, SE is induced in adult rats, leading to features resembling human TLE, including neuronal loss and morphological alterations in mesial temporal structures like the hippocampus and amygdala. mdpi.comresearchgate.net this compound treatment initiated after SE onset has shown the property of modifying epileptogenesis in this model. mdpi.comresearchgate.netresearchgate.netntnu.nomdpi.com At higher doses, this compound treatment reduced SE severity. nih.gov Notably, in approximately 50% of rats treated with this compound following lithium-pilocarpine-induced SE, non-convulsive seizures (NCS) characterized by spike-and-wave discharges occurred instead of the convulsive motor seizures typically observed in this model. mdpi.comresearchgate.netmdpi.com This suggests a disease-modifying effect. mdpi.comresearchgate.netnih.gov this compound also prevented the development and expression of spontaneous recurrent epileptiform discharges (SREDs) in cultured hippocampal neurons subjected to a low Mg²⁺-induced SE-like injury. nih.govnih.gov In this in vitro model, this compound dose-dependently blocked the expression and reoccurrence of SREDs, with an ED₅₀ value of 58.75 ± 2.43 µM. researchgate.net

Infantile Spasms Models

Preclinical research has extended to evaluating this compound in models of infantile spasms (IS), a severe epileptic encephalopathy. In the multiple-hit rat model of symptomatic infantile spasms, this compound acutely suppressed both behavioral and electroclinical spasms. nih.govnih.gov This effect was observed dose-dependently during the first 2-3 hours post-injection. nih.govnih.gov In contrast, phenytoin, a sodium channel blocker, failed to suppress spasms in this model, suggesting a sodium channel-independent mechanism for this compound's effect on infantile spasms. nih.govnih.gov These findings indicate that this compound may be a potential therapeutic candidate for symptomatic infantile spasms, including those refractory to conventional treatments like ACTH and vigabatrin. nih.govnih.gov

Kindling Models (e.g., Hippocampal and Corneal Kindling)

This compound has demonstrated antiepileptic activity in kindling models, which are used to study the process of epileptogenesis and the development of chronic seizures. These models include hippocampal and corneal kindling. researchgate.netnih.govtiho-hannover.de this compound has been shown to delay kindling acquisition. nih.gov Studies have reported its effectiveness in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons, an effect considered a common attribute of many antiepileptic drugs. researchgate.netnih.gov this compound (100 µM) significantly decreased sustained repetitive firing in hippocampal neurons, and this effect was reversible upon washout. researchgate.netnih.gov

Neuroprotection Studies

Beyond its anticonvulsant effects, this compound has also been investigated for its potential neuroprotective properties, particularly in the context of epilepsy and seizure-induced neuronal damage.

Prevention of Neuronal Damage in Epilepsy Models

This compound has shown neuroprotective effects in various epilepsy models. In the lithium-pilocarpine model of TLE, this compound treatment produced strong neuroprotection in several brain regions, including the hippocampus, ventral cortices, thalamus, and amygdala. nih.gov It also prevented mossy fiber sprouting in the dentate gyrus of the hippocampus, a structural alteration often associated with chronic epilepsy. researchgate.netnih.gov In cultured hippocampal neurons subjected to SE-like injury, this compound was effective in preventing neuronal death when administered after the injury. nih.govnih.gov This neuroprotective effect, along with the prevention of epileptiform discharge development, suggests this compound could potentially help prevent acquired epilepsy following brain injuries. nih.govnih.gov

Effects on Calcium Homeostasis in Epileptic Neurons

Alterations in intracellular calcium (Ca²⁺) dynamics have been implicated in the expression of spontaneous recurrent epileptiform discharges (SREDs) and neuronal injury in epilepsy. researchgate.netnih.govvcu.edu this compound's ability to inhibit SREDs in cultured hippocampal neurons could be partly attributed to its effects on restoring altered Ca²⁺ homeostasis in epileptic neurons. researchgate.netnih.gov Studies suggest that this compound's neuroprotective and anti-seizure activity may, in part, result from decreased intracellular Ca²⁺ accumulation. ncats.ionih.gov Research indicates that this compound can block T-type voltage-gated Ca²⁺ channels, which could contribute to its effects on intracellular calcium levels. ncats.ionih.gov this compound has been shown to reverse kainic acid-induced elevations in intracellular calcium in CA3 pyramidal neurons. nih.gov It did not appear to affect mitochondrial respiratory chain activity or Ca²⁺ release from the endoplasmic reticulum in the studies conducted. nih.gov

Clinical Development and Research Findings

Pharmacokinetics in Human Populations

Pharmacokinetic studies in humans have provided insights into how carisbamate is absorbed, metabolized, and eliminated by the body, as well as how its disposition may be affected by dose and age if-pan.krakow.plaesnet.orgnih.gov.

Absorption Characteristics

This compound is rapidly and almost completely absorbed following oral administration in humans if-pan.krakow.plresearchgate.net. The bioavailability is approximately 95% if-pan.krakow.pl. Peak plasma concentrations are typically achieved within 1–3 hours in the fasted state if-pan.krakow.plresearchgate.net. Concomitant food intake does not appear to affect this compound pharmacokinetics to a clinically relevant extent researchgate.net.

Metabolism and Elimination Pathways

This compound undergoes extensive metabolism in humans, with only about 2% of the administered dose being excreted unchanged in the urine if-pan.krakow.plresearchgate.netresearchgate.net. The drug is predominantly cleared by hepatic metabolism if-pan.krakow.pl. The major metabolic pathways involve direct O-glucuronidation and hydrolysis of the carbamate (B1207046) ester followed by oxidation researchgate.net. O-glucuronidation accounts for approximately 44% of the dose recovered in urine researchgate.netresearchgate.net. Hydrolysis of the carbamate ester is followed by oxidation to 2-chloromandelic acid, which is subsequently metabolized to 2-chlorophenyl glycine (B1666218) and 2-chlorobenzoic acid researchgate.netresearchgate.net. These latter metabolites collectively account for about 36% of the dose researchgate.net. Minor metabolic routes include chiral inversion to the R-enantiomer followed by O-glucuronidation (11%) and hydroxylation of the aromatic ring followed by sulfation (5%) if-pan.krakow.plresearchgate.net. Total recovery in urine is approximately 94%, with a small fraction (around 2.5%) excreted in feces as either parent drug or metabolites if-pan.krakow.plresearchgate.net. The elimination half-life of this compound in adult humans is approximately 12 hours if-pan.krakow.plnih.gov.

Pharmacokinetic Linearity and Dose Proportionality

This compound has demonstrated linear and dose-proportional pharmacokinetics following both single and multiple dosing in humans aesnet.orgresearchgate.netnih.gov. This means that increases in the administered dose are accompanied by proportional increases in measures of drug exposure, such as peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) aesnet.orgnih.govcertara.com. This linearity was observed across various dose ranges studied aesnet.orgresearchgate.net.

Age-Related Pharmacokinetic Profiles

Studies have investigated the effect of age on this compound pharmacokinetics in different age groups, including elderly subjects aesnet.orgnih.gov. Following administration of an immediate-release formulation, no apparent differences in this compound disposition were observed between elderly and non-elderly groups after single or repeated dosing nih.gov. While a small effect was noted after single-dose administration of a controlled-release formulation in elderly subjects, this difference diminished after repeated dosing nih.gov. Renal clearance of this compound decreased with age for both formulations, but this had no significant impact on the total clearance due to the drug's limited renal elimination nih.gov. PopPK modeling in studies involving pediatric and adult patients with Lennox-Gastaut Syndrome also indicated that adult dosing regimens were appropriate for pediatric patients based on linear, dose-proportional pharmacokinetics observed in both groups aesnet.org.

Clinical Efficacy Studies

Clinical trials have evaluated the efficacy of this compound, particularly as adjunctive therapy for partial-onset seizures in adults if-pan.krakow.plnih.govnih.govaesnet.orgaesnet.org.

Adjunctive Therapy for Partial-Onset Seizures

This compound has been investigated in randomized, placebo-controlled trials as adjunctive treatment for partial-onset seizures in adults with refractory epilepsy nih.govnih.govaesnet.orgaesnet.org.

Two identical phase 3 studies assessed this compound at doses of 200 mg/day and 400 mg/day as adjunctive therapy nih.govaesnet.org. In one of these studies (Study 1), this compound 400 mg/day resulted in significant improvement in both the median percent reduction in seizure frequency and the responder rate (proportion of patients with ≥50% reduction in seizure frequency) compared to placebo nih.govaesnet.org. However, this significant improvement was not observed in the second identical study (Study 2) nih.govaesnet.org. The 200 mg/day dose of this compound did not show a statistically significant difference from placebo in either study nih.govaesnet.org.

A separate dose-ranging study evaluated this compound at doses of 100, 300, 800, and 1600 mg/day as adjunctive therapy in adults with refractory partial-onset seizures nih.govaesnet.org. In this study, this compound at doses of 300 mg/day, 800 mg/day, and 1600 mg/day significantly reduced the frequency of partial-onset seizures compared to placebo nih.govaesnet.org. The median percent reduction from baseline in partial-onset seizure frequency versus placebo was 6.2% for placebo, 15.4% for 100 mg/day (not statistically significant), 24.0% for 300 mg/day (p<0.001), 20.9% for 800 mg/day (p=0.006), and 28.6% for 1600 mg/day (p<0.001) aesnet.org. These findings suggested that doses greater than 200 mg/day were required for efficacy in this population nih.govaesnet.org.

Summary of Efficacy Findings in a Dose-Ranging Study aesnet.org

| Treatment Group | Median % Seizure Reduction from Baseline (vs. Placebo) | p-value (vs. Placebo) |

| Placebo | 6.2% | - |

| This compound 100 mg/day | 15.4% | 0.073 |

| This compound 300 mg/day | 24.0% | <0.001 |

| This compound 800 mg/day | 20.9% | 0.006 |

| This compound 1600 mg/day | 28.6% | <0.001 |

It is important to note that while some studies showed efficacy, this compound was ultimately not granted marketing approval wikipedia.org.

Responder Rates and Seizure Freedom

In studies of this compound as adjunctive treatment for partial-onset seizures (POS) in adults, a median percent reduction in POS frequency of 41.4% was observed through 18 months in an open-label extension study aesnet.org. The responder rate (proportion of patients with ≥50% reduction in POS frequency) in this study was 41.8% aesnet.org. In a separate dose-ranging study, this compound at doses of ≥300 mg/d reduced the frequency of partial-onset seizures compared to placebo nih.gov. The percent reduction in seizure frequency versus placebo was 24% for 300 mg/d, 21% for 800 mg/d, and 29% for 1,600 mg/d nih.gov.

Forty-eight patients (4.8%) in the 18-month open-label extension study had achieved 6 months of seizure freedom aesnet.org.

Dose-Ranging and Efficacy

Dose-ranging studies have been conducted to evaluate the efficacy of this compound. In a multicenter, randomized, double-blind, placebo-controlled dose-ranging study in adults with refractory partial-onset seizures, this compound was evaluated at dosages of 100, 300, 800, and 1600 mg/d as adjunctive therapy nih.govaesnet.org. The study found that doses of 300, 800, and 1600 mg/d were associated with a significant reduction in the frequency of partial-onset seizures compared to placebo nih.govaesnet.org. The median percent reduction from baseline in POS versus placebo was 6.2% for placebo, 15.4% for 100 mg/d (not statistically significant), 24.0% for 300 mg/d (p<0.001), 20.9% for 800 mg/d (p=0.006), and 28.6% for 1,600 mg/d (p<0.001) aesnet.org. Another dose-ranging study in over 500 patients also found that adjunctive this compound at doses of 300, 800, and 1,600 mg/day reduced seizure frequency compared with placebo researchgate.net.

A phase 2b study suggested that 300 mg/day or above was efficacious and tolerable, with incremental benefit observed at higher doses for patients who completed the study aesnet.orgresearchgate.net.

Lennox-Gastaut Syndrome (LGS)

This compound is being developed for the potential treatment of seizures associated with Lennox-Gastaut syndrome (LGS), a severe form of epilepsy sklifescienceinc.comprnewswire.comskbp.com. LGS is characterized by multiple types of seizures and often associated with developmental and behavioral disorders prnewswire.comgeneonline.com. It is a rare disease, accounting for a small percentage of childhood epilepsy cases sklifescienceinc.comgeneonline.com.

Ongoing Phase I and Phase III Trials

This compound is currently being evaluated in clinical trials for LGS. An open-label phase I study to assess pharmacokinetics and tolerability in adult and pediatric patients with LGS has been completed taylorandfrancis.comaesnet.orgneurology.org. Results from this Phase 1 study showed that this compound exhibited linear, dose-proportional pharmacokinetics after single and multiple dosing in pediatric and adult patients with LGS aesnet.orgneurology.org. Population pharmacokinetic modeling indicated that adult dosing regimens were appropriate for patients ≥12 years of age, while dosing for patients aged 4 to <12 should be weight-based aesnet.orgneurology.org.

A global, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial (LGS DISCOVER study, YKP509C003) is underway to evaluate the efficacy and safety of this compound for the treatment of seizures associated with LGS in patients aged 4-55 sklifescienceinc.comprnewswire.comskbp.comgeneonline.comlgsdiscoverstudy.comeuclinicaltrials.eulgsfoundation.orgeuclinicaltrials.eulgsfoundation.org. The main objective of this Phase III trial is to evaluate the efficacy of this compound as adjunctive treatment in reducing the number of drop seizures (tonic, atonic, tonicclonic) compared with placebo euclinicaltrials.eueuclinicaltrials.eu. This study is actively recruiting participants lgsfoundation.org.

Orphan Drug Designation

This compound has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the potential treatment of LGS sklifescienceinc.comprnewswire.comskbp.comgeneonline.comtaylorandfrancis.comdelveinsight.com. Orphan drug designation is granted to drugs intended to treat rare diseases or conditions geneonline.com.

Postherpetic Neuralgia (PHN)

This compound has also been investigated for its potential to treat postherpetic neuralgia (PHN), a painful condition that can occur after shingles clinicaltrials.eunih.govresearchgate.net. Results from three proof-of-concept studies evaluated this compound's efficacy and tolerability in treating neuropathic pain, including PHN nih.govresearchgate.net. In one study involving patients with PHN (n=91), participants received this compound 400 mg/day or placebo nih.govresearchgate.net. While multiple secondary endpoints showed significant improvement in efficacy with this compound in this study, this compound did not significantly differ from placebo on the primary efficacy endpoint, which was the mean of the last 7 average daily pain scores nih.govresearchgate.net.

Alcohol Dependence

Researchers have explored the effects of this compound on alcohol cravings and consumption clinicaltrials.eu. This compound has been investigated in clinical trials for alcohol abuse, substance abuse, and alcohol dependence medpath.com. Preclinical studies in alcohol-preferring rats showed that this compound attenuated alcohol intake in a dose-dependent manner nih.gov. Acute administration of this compound was more effective than naltrexone (B1662487) in reducing enhanced alcohol intake after a period of alcohol deprivation nih.gov. Chronic administration of this compound also significantly reduced alcohol intake and preference initially, although partial tolerance developed nih.gov. A clinical research trial is looking at the safety and effectiveness of this compound in combination with alcohol in humans clinicaltrials.gov.

Essential Tremor

This compound has been investigated for the treatment of essential tremor. A multicenter, randomized, double-blind, crossover, placebo-controlled proof-of-concept study evaluated the efficacy and safety of this compound in 62 patients with essential tremor. Patients received either this compound 400 mg/day or placebo over two 21-day treatment periods. The primary assessment tool was the Fahn-Tolosa-Marín Tremor Rating Scale (TRS). The study found no statistically significant difference between this compound and placebo in their effect on the TRS (P = 0.94) or on measures of affect, mood, or quality of life. nih.gov Despite being studied in large double-blind placebo-controlled trials, along with topiramate (B1683207) and botulinum toxin, this compound's development for essential tremor has been discontinued (B1498344). springer.comnih.gov

Migraine Prophylaxis

The potential of this compound for migraine prophylaxis has also been explored in clinical trials. A double-blind, placebo-controlled trial involving 323 patients with migraine evaluated this compound at doses of 100 mg, 300 mg, and 600 mg per day. The primary objective was to assess the efficacy and safety of these doses compared to placebo in preventing migraine attacks. Results indicated that there were no statistically significant differences between any this compound dose and placebo for the primary or secondary efficacy variables. The percent reduction from baseline in average monthly migraine frequency was similar across the placebo (37%) and this compound groups (33% for 100 mg, 27% for 300 mg, and 35% for 600 mg). The study concluded that this compound was not more efficacious than placebo for migraine prophylaxis, although it was generally well tolerated at doses up to 600 mg per day. clinicaltrialsregister.euresearchgate.net Development for this indication has been discontinued. springer.com

Drug-Resistant Epilepsy

This compound has been extensively studied as an add-on therapy for drug-resistant focal epilepsy. A Cochrane systematic review analyzed data from four double-blind randomized controlled trials involving a total of 2211 participants aged 16 years and above with drug-resistant focal epilepsy who were receiving at least one other antiepileptic drug concomitantly. cochrane.orgnih.govcochranelibrary.com

The meta-analysis suggested that this compound produced a higher responder rate (defined as a 50% or greater reduction in seizure frequency) compared to placebo (Risk Ratio [RR] 1.36, 95% Confidence Interval [CI] 1.14 to 1.62; 4 studies; moderate-certainty evidence). cochrane.orgnih.govcochranelibrary.com More participants in the this compound group also achieved seizure freedom (RR 2.43, 95% CI 0.84 to 7.03; 1 study), although the evidence for seizure freedom was of very low certainty. cochrane.orgnih.govcochranelibrary.com

However, despite these findings, phase II and phase III placebo-controlled clinical studies did not consistently show significant seizure reduction potential compared to placebo in patients with drug-resistant focal epilepsy, leading to the withdrawal of the regulatory application in 2010 due to a lack of consistent efficacy across a clinically relevant dose range. taylorandfrancis.comncats.iowikipedia.org Preclinical studies using a rat model of post-traumatic epilepsy also showed only limited and transient anticonvulsant effects, which was noted as being in line with the limited efficacy observed in clinical trials for drug-resistant temporal lobe epilepsy. researchgate.net

This compound has also been investigated in patients with photosensitive epilepsy, showing a dose-dependent reduction in photosensitivity. researchgate.net

Pharmacodynamic Assessments in Clinical Trials

Central Nervous System (CNS) Effects

Clinical trials evaluating this compound have assessed its effects on the central nervous system. CNS-related effects were among the most commonly reported events in studies, particularly at higher doses. ncats.ioresearchgate.netncats.io These effects were a primary component of the adverse events observed in clinical trials. researchgate.netnih.gov

Cognitive Effects and Performance

The cognitive effects and performance of this compound have been examined in clinical studies. In randomized, placebo-controlled, multiple-dose studies in healthy volunteers, this compound's cognitive effects were investigated over treatment durations of 5-9 days. One study observed apparent dose-dependent effects on response, vigilance, and recognition speed at higher doses (1000 mg and 1500 mg/day). While this compound did not differ from placebo for most variables in other studies, increased reaction time and reduced Sternberg memory were noted at higher dosages. nih.gov this compound did not produce clinically significant adverse effects on cognitive performance at doses below 1000 mg/day, with effects being mild to modest at higher tested doses. nih.gov In studies of patients with partial-onset seizures, this compound was reported to be well-tolerated without adverse cognitive, behavioral, or psychiatric effects compared to placebo in one dose-ranging study. researchgate.net

Drug-Drug Interactions

Studies have investigated the potential for drug-drug interactions with this compound, particularly with commonly used antiepileptic drugs. Current research indicates that there are no clinically significant interactions between this compound and valproic acid or lamotrigine (B1674446). nih.govresearchgate.net However, drug metabolism enzyme-inducing antiepileptic drugs such as carbamazepine (B1668303), phenytoin (B1677684), phenobarbital, and primidone (B1678105) can increase the clearance, shorten the half-life, and reduce the plasma concentration of this compound through the induction of uridine (B1682114) diphosphate (B83284) glucuronosyltransferase. researchgate.netnih.gov Despite this, some sources suggest that this compound did not show significant potential for drug-drug interactions with most commonly used antiepileptic drugs in clinical trials. taylorandfrancis.comresearchgate.net

Here is a table summarizing some key findings from clinical trials:

| Indication | Study Type | Participants (N) | Key Findings | Certainty of Evidence (Epilepsy) | Source(s) |

| Essential Tremor | Phase 2, Randomized, Double-Blind, Crossover | 62 | No significant difference from placebo on Tremor Rating Scale. nih.gov Development discontinued. springer.com | Not specified | nih.govspringer.com |

| Migraine Prophylaxis | Double-Blind, Placebo-Controlled | 323 | No statistically significant difference from placebo in reducing migraine frequency. clinicaltrialsregister.euresearchgate.net Development discontinued. springer.com | Not specified | springer.comclinicaltrialsregister.euresearchgate.net |

| Drug-Resistant Focal Epilepsy | Cochrane Review of 4 RCTs | 2211 | Higher responder rate vs placebo (RR 1.36). cochrane.orgnih.govcochranelibrary.com More seizure freedom vs placebo (RR 2.43, very low certainty). cochrane.orgnih.govcochranelibrary.com | Moderate (responder rate), Very low (seizure freedom) | cochrane.orgnih.govcochranelibrary.com |

| Drug-Resistant Focal Epilepsy | Phase 2b, Phase 3 RCTs | >500 (Phase 2b) | Efficacy as adjunctive therapy in some studies/doses, but inconsistent across pivotal trials. researchgate.netnih.gov Regulatory application withdrawn. taylorandfrancis.comncats.iowikipedia.org | Not specified | taylorandfrancis.comncats.iowikipedia.orgresearchgate.netnih.gov |

| Photosensitive Epilepsy | Exploratory, Placebo-Controlled | 18 | Dose-dependent reduction in photosensitivity. researchgate.net | Not specified | researchgate.net |

Interactions with Other Antiepileptic Drugs (AEDs)

Research has investigated the potential for pharmacokinetic interactions between this compound and other commonly used antiepileptic drugs (AEDs). These studies aim to understand how the co-administration of this compound might affect the plasma concentrations of other AEDs, and vice versa.

Enzyme-Inducing AEDs (e.g., Carbamazepine, Phenytoin)

Enzyme-inducing AEDs, such as carbamazepine and phenytoin, are known to stimulate the metabolism of other drugs, primarily through the induction of various cytochrome P450 (CYP) enzymes and uridine diphosphate glucuronosyltransferases (UGTs). Studies have shown that enzyme-inducing AEDs can influence the pharmacokinetics of this compound.

Specifically, carbamazepine has been reported to increase the clearance of this compound, leading to a decrease in its plasma concentration. Research indicates that carbamazepine can reduce the maximum plasma concentration (Cmax) and the area under the curve (AUC) values of this compound by approximately 37% and 30%, respectively. researchgate.net The mean half-life of this compound was also observed to be reduced by 30% when administered with carbamazepine. researchgate.net Phenytoin, another enzyme-inducing AED, has also been shown to increase this compound clearance. researchgate.net These interactions suggest that the efficacy of this compound might be reduced when co-administered with potent enzyme inducers like carbamazepine and phenytoin due to lower this compound exposure.

| Concomitant AED | Effect on this compound Cmax | Effect on this compound AUC | Effect on this compound Half-life | Mechanism |

| Carbamazepine | Decreased (~37%) | Decreased (~30%) | Reduced (~30%) | Induction of UGTs and possibly CYP enzymes. researchgate.netnih.gov |

| Phenytoin | Not specified in snippets | Not specified in snippets | Not specified in snippets | Increased clearance via enzyme induction. researchgate.net |

Non-Enzyme Inducing AEDs (e.g., Valproic Acid, Lamotrigine)

In contrast to enzyme-inducing AEDs, non-enzyme inducing AEDs like valproic acid and lamotrigine appear to have minimal to no clinically significant interactions with this compound. researchgate.netnih.govnih.gov

Studies have investigated the co-administration of this compound with valproic acid and lamotrigine in healthy volunteers. These studies found that co-administration of valproic acid or lamotrigine had minimal effect on the mean Cmax and AUC values of this compound. researchgate.netnih.gov

Conversely, this compound has been reported to cause a modest decrease in the concentrations of both valproic acid and lamotrigine. Mean valproic acid Cmax and AUC values were approximately 15% lower when given concomitantly with this compound. researchgate.netnih.gov The 90% confidence intervals for the Cmax and AUC ratios with and without this compound were within the 80-125% equivalence range, suggesting that this change is not considered clinically significant. researchgate.netnih.gov Similarly, mean lamotrigine Cmax and AUC values were approximately 20% lower when given concomitantly with this compound. researchgate.netnih.gov The 90% confidence intervals for lamotrigine Cmax and AUC with and without this compound were also within or close to the 80-125% range, indicating that this modest change is not considered clinically significant. researchgate.netnih.gov

Based on these findings, current research suggests that there are no clinically significant pharmacokinetic interactions between this compound and valproic acid or lamotrigine. researchgate.netnih.govnih.gov Concomitant administration of this compound with valproic acid or lamotrigine was generally found to be safe and well tolerated in studies. researchgate.netnih.gov

| Concomitant AED | Effect on this compound Concentrations | Effect on Concomitant AED Concentrations | Clinical Significance |

| Valproic Acid | Minimal effect | Decreased (~15%) | Not clinically significant. researchgate.netnih.gov |

| Lamotrigine | Minimal effect | Decreased (~20%) | Not clinically significant. researchgate.netnih.gov |

Interactions with Other Concomitant Medications

Beyond interactions with other AEDs, this compound's potential interactions with other classes of concomitant medications have also been explored.

This compound may increase the central nervous system (CNS) depressant activities of various substances, including benzodiazepines, acetazolamide, acetophenazine, agomelatine, alfentanil, amitriptyline, amobarbital, amoxapine, aripiprazole (B633) lauroxil, asenapine, atracurium (B1203153), atracurium besylate, azelastine, baclofen, benactyzine, brompheniramine, brotizolam, buprenorphine, bupropion, buspirone, butriptyline, cabergoline, carbinoxamine, cariprazine, caroxazone, chlordiazepoxide, chlormezanone, clemastine, clidinium, clobazam, clomipramine, clonazepam, diphenoxylate, dolasetron, donepezil, dosulepin, doxacurium, efavirenz, eletriptan, enflurane, ethanol, ethchlorvynol, ethosuximide, ethotoin, eszopiclone, frovatriptan, gabapentin (B195806), gabapentin enacarbil, gallamine (B1195388) triethiodide, gamma-Hydroxybutyric acid, ganaxolone, gepirone, glutethimide, lasmiditan, lemborexant, levacetylmethadol, levetiracetam, pimozide, pindolol, pipecuronium, pipotiazine, phenytoin, fosphenytoin, fospropofol, venlafaxine, vigabatrin, vilazodone, and zuranolone. drugbank.com The risk or severity of adverse effects can be increased when this compound is combined with carisoprodol, cannabidiol, citalopram, and duloxetine. drugbank.com

This compound may increase the excretion rate of caffeine (B1668208) and dyphylline, which could potentially result in lower serum levels and a reduction in efficacy for these medications. drugbank.com

The metabolism of certain medications can be increased when combined with this compound, including ethinylestradiol, chlormadinone (B195047) acetate, and gestrinone. drugbank.com This suggests a potential for reduced efficacy of these medications when taken concurrently with this compound.

Conversely, the therapeutic efficacy of this compound itself can be decreased when used in combination with certain substances, such as azatadine, azlocillin, cefalotin, cefotaxime, Centella asiatica, chlorambucil, chloroquine, disulfiram, and gamolenic acid. drugbank.com

The risk or severity of methemoglobinemia may be increased when this compound is combined with chloroprocaine, bupivacaine, capsaicin, and dyclonine. drugbank.com

Carbamazepine may increase the change in thyroid function activities of this compound. drugbank.com

It is important to note that this information is based on available research findings regarding potential interactions. drugbank.com

| Concomitant Medication Class/Example | Potential Interaction Effect |

| CNS Depressants (various) | Increased risk or severity of CNS depression. drugbank.com |

| Carisoprodol, Cannabidiol, Citalopram, Duloxetine | Increased risk or severity of adverse effects. drugbank.com |

| Caffeine, Dyphylline | Increased excretion rate, potentially leading to lower serum levels and reduced efficacy. drugbank.com |

| Ethinylestradiol, Chlormadinone acetate, Gestrinone | Increased metabolism of these medications, potentially reducing their efficacy. drugbank.com |

| Azatadine, Azlocillin, Cefalotin, Cefotaxime, Centella asiatica, Chlorambucil, Chloroquine, Disulfiram, Gamolenic acid | Decreased therapeutic efficacy of this compound. drugbank.com |

| Chloroprocaine, Bupivacaine, Capsaicin, Dyclonine | Increased risk or severity of methemoglobinemia. drugbank.com |

| Carbamazepine | May increase the change in thyroid function activities of this compound. drugbank.com |

Clinical Outcomes and Patient Populations

Clinical Efficacy in Specific Seizure Types

Clinical trials have explored the effectiveness of Carisbamate in reducing the frequency of partial-onset seizures, seizures associated with Lennox-Gastaut Syndrome, and photoparoxysmal responses.

Multiple clinical studies have assessed this compound as an adjunctive treatment for adults with partial-onset seizures (POS), with varying results.

Two identical, large-scale, randomized, placebo-controlled, double-blind studies were conducted in adults with POS that were uncontrolled for at least one year. nih.gov Patients, with a mean age of 35-36 years, were already being treated with up to two stable antiepileptic drugs. nih.gov In the first study, treatment with this compound 400 mg/day resulted in a significant improvement in both the percent reduction in seizure frequency and the responder rate (patients with a ≥50% reduction in POS frequency) compared to placebo. nih.gov However, the same significant effect was not observed in the second study. nih.gov The 200 mg/day dose did not show a statistical difference from placebo in either study, suggesting that a dose higher than 200 mg/day is necessary for efficacy. nih.gov

Another randomized, controlled, dose-ranging trial evaluated this compound at doses of 300 mg/d, 800 mg/d, and 1,600 mg/d as adjunctive therapy. neurology.org This study found that all these dose levels were effective in reducing the frequency of partial-onset seizures compared to placebo. neurology.orgresearchgate.net The percent reduction in seizure frequency from baseline was 6% for placebo, compared to 24% for the 300 mg/d group, 21% for the 800 mg/d group, and 29% for the 1,600 mg/d group. researchgate.net

Conversely, a different randomized, double-blind, placebo-controlled study assessing adjunctive this compound at 800 mg/day and 1,200 mg/day did not demonstrate significant efficacy versus placebo. nih.gov The median percent reduction in POS frequency was 21% for placebo, 30% for the 800 mg group, and 36% for the 1,200 mg group; these differences were not statistically significant. nih.gov

A 2021 Cochrane review analyzing four randomized controlled trials involving 2,211 participants concluded that this compound may be effective as an add-on therapy for drug-resistant focal epilepsy. nih.govcochrane.org The meta-analysis indicated that patients receiving adjunctive this compound were a third more likely to experience a 50% or greater reduction in seizure frequency compared to those receiving an add-on placebo. nih.govcochrane.org While the evidence for this "responder rate" was of moderate certainty, the review noted that the evidence for other outcomes, such as seizure freedom, was of low to very low certainty. nih.govcochrane.org

Table 1: Summary of Efficacy in Selected Partial-Onset Seizure (POS) Clinical Trials

| Study/Analysis | This compound Doses | Key Efficacy Findings |

| Sperling et al. (Study 1) nih.gov | 400 mg/day | Statistically significant reduction in POS frequency and higher responder rate vs. placebo. |

| Sperling et al. (Study 2) nih.gov | 400 mg/day | No statistically significant difference in efficacy measures vs. placebo. |

| Faught et al. neurology.orgresearchgate.net | 300, 800, 1600 mg/day | All doses showed a statistically significant reduction in POS frequency vs. placebo. |

| Halford et al. nih.gov | 800, 1200 mg/day | No statistically significant difference in POS frequency reduction or responder rate vs. placebo. |

| Cochrane Review (2021) nih.govcochrane.org | Various | Meta-analysis suggested a higher responder rate (RR 1.36) for this compound vs. placebo. |

Lennox-Gastaut Syndrome (LGS) is a severe form of childhood-onset epilepsy characterized by multiple seizure types and developmental delay. thelansis.comprnewswire.com this compound has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the potential treatment of LGS. prnewswire.comsklifescienceinc.com

As of early 2022, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trial was initiated to evaluate the efficacy and safety of this compound for treating seizures associated with LGS. thelansis.comsklifescienceinc.com The study is designed to assess two different doses of this compound in over 250 patients aged 4 to 55. thelansis.comsklifescienceinc.com The primary objective of this and similar ongoing studies is to evaluate this compound's effectiveness as an adjunctive treatment in reducing the number of drop seizures (tonic, atonic, and tonic-clonic) compared with a placebo. clinrol.commayo.edu Secondary objectives include evaluating the efficacy in reducing the total number of all seizure types. clinrol.com To be included in these trials, patients must have a documented history of LGS and have experienced a minimum number of drop seizures during a baseline period. clinrol.commayo.edu

The efficacy of this compound has been evaluated in patients with photoparoxysmal responses (PPRs)—abnormal brain activity triggered by intermittent photic stimulation (IPS)—which serves as a model for assessing antiepileptic drug effects. nih.gov

In a multicenter, single-blind, placebo-controlled, proof-of-concept study, this compound was administered in single doses to 18 photosensitive patients with a mean age of 30 years. nih.gov The results showed a dose-dependent reduction in photosensitivity. nih.gov Among the 13 evaluable patients, this compound abolished PPRs in three individuals and produced clinically significant suppression of these responses in seven others. nih.gov The onset of action was rapid, and the duration was long-lasting, with significant reductions in photosensitivity observed for up to 32 hours after receiving higher doses. nih.gov

Special Populations

Pediatric Patients

The evaluation of this compound in pediatric patients has focused on severe epilepsy syndromes, though definitive efficacy data from completed large-scale trials are still emerging.

A Phase 1, open-label study assessed the pharmacokinetics of this compound in 18 patients with Lennox-Gastaut syndrome (LGS), a severe form of childhood-onset epilepsy. The study included patients from age 6 to 52 years and was divided into cohorts: Cohort I (≥18 years), Cohort II (12 to <18 years), and Cohort III (6 to <12 years) aesnet.orgneurology.org. This study concluded that this compound demonstrated linear and dose-proportional pharmacokinetics after single and multiple doses in both pediatric and adult patients with LGS aesnet.org.

Building on this, a global Phase 3, multicenter, randomized, double-blind, placebo-controlled trial was initiated to further evaluate the efficacy and safety of this compound for seizures associated with LGS prnewswire.com. This ongoing study, known as the LGS DISCOVER study, is enrolling over 250 patients between the ages of 4 and 55 prnewswire.comlgsfoundation.org. The primary objective is to determine if this compound, when added to other anti-seizure medications, can reduce the frequency of drop seizures lgsfoundation.orgclinrol.com.

Additionally, this compound has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the potential treatment of infantile spasms, another severe epilepsy syndrome of infancy firstwordpharma.com. This designation was supported by preclinical data from animal models which suggested an acute anticonvulsive effect on spasms nih.govnih.gov. However, clinical trial results on the efficacy of this compound specifically for infantile spasms in human infants have not been published.

Elderly Patients

Specific clinical efficacy data for this compound exclusively in elderly populations (typically defined as age 65 and older) are limited, as pivotal trials have not reported outcomes for this age group as a separate cohort. However, pharmacokinetic studies have included elderly participants, and broader clinical trials for drug-resistant epilepsy have enrolled adults up to the age of 75 nih.gov.

One study specifically investigated the pharmacokinetics of this compound in healthy elderly volunteers, comparing subjects aged 65 to 74 years and those aged 75 years and older with non-elderly adults. The study found no apparent differences in key pharmacokinetic parameters, such as absorption, distribution, and metabolism, between the elderly and non-elderly subjects after both single and multiple doses.

Patients with Drug-Resistant Epilepsy

This compound has been most extensively studied as an adjunctive therapy for patients with drug-resistant focal epilepsy, also known as partial-onset seizures. A comprehensive 2021 Cochrane review analyzed the results of four randomized, double-blind, placebo-controlled trials involving a total of 2,211 participants aged 16 years and older cochrane.orgliverpool.ac.ukcochranelibrary.com. These patients had focal epilepsy that was not adequately controlled by their current regimen of one to three antiepileptic drugs nih.gov.

The primary efficacy outcome in these studies was the responder rate, defined as the proportion of patients experiencing a 50% or greater reduction in seizure frequency. The meta-analysis of the four trials found that patients receiving this compound were significantly more likely to achieve this outcome compared to those receiving a placebo nih.govcochrane.orgcochranelibrary.com. Specifically, the analysis showed a 36% higher likelihood of achieving a 50% or greater seizure reduction in the this compound group compared to the placebo group cochrane.org.

Another key outcome was seizure freedom. The analysis indicated that patients in the this compound group were more than twice as likely to become free of all seizures compared to the placebo group cochrane.orgliverpool.ac.uk.

Below is a summary of findings from individual and pooled analyses of these trials.

| Clinical Outcome | This compound Group | Placebo Group | Relative Risk (95% CI) | Notes |

|---|---|---|---|---|

| ≥50% Seizure Reduction (Responder Rate) | Higher Rate | Lower Rate | 1.36 (1.14 to 1.62) | Pooled data from 4 trials (2211 participants). Moderate-certainty evidence. nih.govcochrane.orgcochranelibrary.com |

| Seizure Freedom | Higher Rate | Lower Rate | 2.43 (0.84 to 7.03) | Data from 1 study. Very low-certainty evidence. cochrane.orgcochranelibrary.com |

Individual trials showed varied results. A Phase II dose-ranging study found that this compound at doses of 300 mg/day, 800 mg/day, and 1,600 mg/day significantly reduced the frequency of partial-onset seizures compared to placebo nih.gov. In two subsequent identical Phase III studies, this compound 400 mg/day was found to be effective in one study but did not show a statistically significant difference from placebo in the other nih.gov. Another Phase III trial assessing higher doses (800 mg/day and 1,200 mg/day) did not demonstrate a significant difference from placebo for the primary efficacy endpoints nih.gov.

Despite the inconsistent efficacy across some trials, the pooled data suggest that this compound may be an effective adjunctive therapy for reducing seizure frequency in patients with drug-resistant focal epilepsy nih.govcochrane.org.

Regulatory Aspects and Post Market Analysis if Applicable

FDA Orphan Drug Designation

Carisbamate has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for two separate rare pediatric epilepsy conditions. This designation is intended to encourage the development of drugs for rare diseases. firstwordpharma.com

In April 2012, SK Biopharmaceuticals announced that the FDA had granted orphan drug status to this compound for the management of infantile spasms (IS), a severe form of epilepsy that affects infants. firstwordpharma.compharmaceutical-business-review.com Later, in August 2017, the FDA also designated this compound as an orphan drug for the treatment of Lennox-Gastaut syndrome (LGS), another severe form of childhood-onset epilepsy. prnewswire.comfda.govsklifescienceinc.com

| Date of Designation | Sponsor | Designated Indication | Regulatory Body |

| April 2012 | SK Biopharmaceuticals | Infantile Spasms | U.S. FDA |

| August 2, 2017 | SK Life Science, Inc. | Lennox-Gastaut Syndrome | U.S. FDA |

Regulatory Application Status and Outcomes

In October 2008, Johnson & Johnson Pharmaceutical Research and Development, L.L.C., submitted a New Drug Application (NDA) to the FDA for this compound as an adjunctive treatment for partial-onset seizures in patients aged 16 years and older. fiercebiotech.com However, in August 2009, Ortho-McNeil-Janssen Pharmaceuticals, Inc. announced that the FDA had issued a Complete Response Letter for this application, indicating that the agency had not approved the NDA in its current form. fiercebiotech.comdrugs.com

More recently, development has focused on its potential use in Lennox-Gastaut syndrome. In January 2022, SK Life Science, Inc., a subsidiary of SK Biopharmaceuticals, initiated a Phase 3 clinical trial to evaluate the efficacy and safety of this compound for seizures associated with LGS. prnewswire.comsklifescienceinc.com This global, multicenter, randomized, double-blind, placebo-controlled trial is designed to assess two different doses of the drug in patients. prnewswire.comsklifescienceinc.com

| Application/Trial | Indication | Sponsor/Collaborator | Status | Date |

| New Drug Application (NDA) | Adjunctive treatment of partial-onset seizures | Johnson & Johnson Pharmaceutical Research and Development, L.L.C. | Complete Response Letter Issued | August 2009 |

| Phase 3 Clinical Trial | Seizures associated with Lennox-Gastaut Syndrome | SK Life Science, Inc. | Initiated | January 2022 |

Post-Market Surveillance and Real-World Evidence (if applicable)

As this compound has not received marketing approval from the FDA or other major regulatory agencies, there is no post-market surveillance or real-world evidence available for this compound. Post-market surveillance is a critical component of pharmacovigilance, involving the collection and analysis of data on a drug's safety and effectiveness after it has been approved and is available to the public. Since this compound remains an investigational drug, this stage of regulatory oversight has not been initiated.

Future Directions and Research Gaps

Unresolved Aspects of Mechanism of Action

The precise molecular mechanism of action of Carisbamate is not fully understood, presenting a significant research gap. nih.govnih.gov Preclinical studies suggest that the compound's anticonvulsant effects are likely mediated through multiple targets within the central nervous system. nih.gov It is believed to modulate voltage-gated sodium channels, which are crucial for the propagation of electrical signals in neurons. nih.govcochrane.orgprnewswire.com By inhibiting the excessive firing of these neurons, this compound may help to prevent the abnormal electrical activity that leads to seizures. nih.gov

Exploration of Novel Therapeutic Indications

While initially investigated for a broad range of conditions, the clinical development of this compound has become more focused. Currently, its primary indication under investigation is for the treatment of seizures associated with Lennox-Gastaut syndrome (LGS), a severe form of childhood-onset epilepsy, for which it has received orphan drug designation from the U.S. Food and Drug Administration (FDA). cochrane.orgprnewswire.comsklifescienceinc.com A Phase 3 clinical trial is underway to evaluate its efficacy and safety in this patient population. cochrane.orgprnewswire.comsklifescienceinc.com

Previously, this compound was studied as an adjunctive therapy for partial-onset seizures and showed efficacy in this indication. aesnet.orgnih.gov However, development for other neurological and psychiatric conditions has been largely discontinued (B1498344). These discontinued explorations included diabetic neuropathies, essential tremor, migraine, and postherpetic neuralgia. nih.gov

Preliminary preclinical studies have also suggested that this compound may possess anxiolytic and neuroprotective properties, which could indicate potential for the treatment of anxiety disorders and neurodegenerative diseases. nih.gov However, research into these potential applications is still in the early stages and requires more extensive investigation to confirm any therapeutic efficacy and safety. nih.gov

Long-Term Efficacy and Tolerability Data

The long-term efficacy and tolerability of this compound are crucial for its potential use as a chronic therapy for epilepsy. An 18-month, open-label extension study of two placebo-controlled trials provided some insights into its long-term profile as an adjunctive treatment for partial-onset seizures. aesnet.org In this study, which included over 1,000 patients, this compound was found to be effective and well-tolerated, with a high retention rate. aesnet.org

However, a comprehensive understanding of its long-term effects, particularly in the pediatric population with Lennox-Gastaut syndrome, is still needed. The ongoing Phase 3 trial for LGS is expected to provide more robust long-term data. cochrane.orgprnewswire.comsklifescienceinc.com A Cochrane review of this compound for drug-resistant focal epilepsy highlighted that the included studies were of short duration and could not provide evidence for its long-term use. cochrane.orgnih.gov The review also noted that a high number of participant withdrawals in some studies, especially at higher doses, could indicate potential long-term tolerability issues that require further investigation. cochrane.orgnih.gov

Comparative Effectiveness Research

Direct comparisons of this compound with other established antiepileptic drugs (AEDs) are essential for determining its relative efficacy and tolerability. The this compound Retention Study (CaReS) was a significant step in this direction. This randomized, double-blind, active-comparator study was designed to compare the long-term effectiveness, safety, and tolerability of this compound against two other frequently prescribed AEDs, topiramate (B1683207) and levetiracetam, as adjunctive therapy in patients with partial-onset seizures. clinicaltrials.govmedpath.comcenterwatch.com The primary endpoint of this study was the retention rate over a six-month period, a measure that reflects a combination of efficacy, safety, and tolerability. clinicaltrials.gov